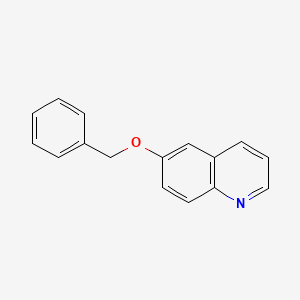

6-(Benzyloxy)quinoline

Overview

Description

6-(Benzyloxy)quinoline is a derivative of quinoline, a heterocyclic organic compound . Quinoline is a weak tertiary base and can form salts with acids. It displays reactions similar to those of pyridine and benzene . It shows both electrophilic and nucleophilic substitution reactions .

Synthesis Analysis

Quinoline and its derivatives can be synthesized from α,β-unsaturated aldehydes . The methods for the synthesis of quinoline and its hydrogenated derivatives from α,β-unsaturated aldehydes have been summarized for the first time . The review highlights the advances in this area over the past 15 years . Particular attention is focused on the use of catalytic systems, synthetic advantages, and mechanistic aspects of the reactions .Molecular Structure Analysis

A novel quinoline derivative that selectively inhibits c-Met kinase was identified. The molecular design is based on a result of the analysis of a PF-2341066 (1)/c-Met cocrystal structure (PDB code: 2wgj) .Chemical Reactions Analysis

Quinoline shows both electrophilic and nucleophilic substitution reactions . Many methods for the synthesis of substituted quinoline rings have been developed recently . Over the past five years, the majority of those reported have been based on cycloisomerization and cyclization processes .Physical And Chemical Properties Analysis

Quinoline is a colorless liquid chemical . It is composed of a large number of hydrophobic carbon chains that make it sparingly soluble in water . Quinoline is soluble in organic solvents .Scientific Research Applications

Medicinal Chemistry Research

Quinoline, which consists of benzene fused with N-heterocyclic pyridine, has received considerable attention as a core template in drug design because of its broad spectrum of bioactivity . The medicinal potential and pharmacological applications of quinoline motifs have been studied extensively to unveil their substantial efficacies for future drug development .

Antimicrobial Activities

A series of 8-benzyloxy-substituted quinoline ethers were synthesized and screened in vitro for their preliminary antimicrobial activities against two Gram-negative bacteria (Pseudomonas aeruginosa and Escherichia coli), two Gram-positive bacteria (Staphylococcus aureus and Staphylococcus epidermidis), and a fungal species (Aspergillus niger) . Among all synthesized compounds, compound 2e showed a significant growth inhibitory activity .

Antitumor Applications

Quinoline derivatives are bioactive heterocyclic compounds which have superior importance in pharmaceutical science, targeting to antitumor . They have been used in the development of new drugs for cancer treatment .

Antimalarial Applications

Quinoline derivatives have also been used in the development of antimalarial drugs . They have shown promising results in the treatment of malaria .

Anticonvulsant Applications

Quinoline derivatives have been studied for their potential as anticonvulsants . They have shown promising results in the treatment of convulsive disorders .

Antibacterial Activity

Some 8-substituted quinoline carboxylic acids have been synthesized that showed antibacterial activity . These derivatives are active against Mycobacterium tuberculosis H37Rv strain .

Mechanism of Action

Target of Action

Quinoline-based compounds are known to interact with a variety of biological targets, including enzymes and receptors

Mode of Action

Quinoline derivatives are known to interact with their targets through various mechanisms, such as inhibition or activation of enzymatic activity . The specific interaction of 6-(Benzyloxy)quinoline with its targets requires further investigation.

Biochemical Pathways

Quinoline-based compounds are known to influence a variety of biochemical pathways

Pharmacokinetics

Quinolone agents, a class of compounds structurally similar to quinolines, are known to have good oral bioavailability and are widely distributed in the body

Result of Action

Quinoline-based compounds are known to have a variety of biological effects, including antimicrobial activities

Action Environment

Factors such as ph, temperature, and the presence of other molecules can influence the action of many drugs

Safety and Hazards

Future Directions

In the field of cardiovascular diseases, 6-benzyloxyquinoline has shown promising results . The compound containing 6-benzyl triazine and 6-benzyloxy-2-hydroxy quinoline substitution showed excellent inhibitory activity against 15-LOX and selectivity only against COX-2 compared to the standard drug celecoxib .

properties

IUPAC Name |

6-phenylmethoxyquinoline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO/c1-2-5-13(6-3-1)12-18-15-8-9-16-14(11-15)7-4-10-17-16/h1-11H,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQNGSCMDXDEBEI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC3=C(C=C2)N=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401311593 | |

| Record name | 6-(Phenylmethoxy)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401311593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(Benzyloxy)quinoline | |

CAS RN |

108825-21-4 | |

| Record name | 6-(Phenylmethoxy)quinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=108825-21-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-(Phenylmethoxy)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401311593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-([1,2,4]Triazolo[1,5-a]pyridin-7-yloxy)-3-chloroaniline](/img/structure/B3432880.png)

![1-[(3-Fluoro-4-methoxyphenyl)methyl]pyrrolidin-3-ol](/img/structure/B3432885.png)

![1-[(2-Fluorophenyl)methyl]pyrrolidin-3-amine](/img/structure/B3432894.png)

![[3-(2-Fluorophenyl)-2-phenylpropyl]amine hydrochloride](/img/structure/B3432902.png)

![2-[(4-Fluorophenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B3432912.png)